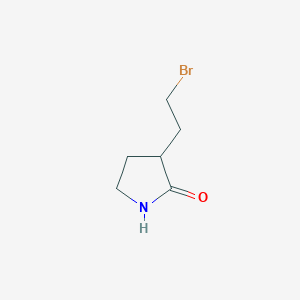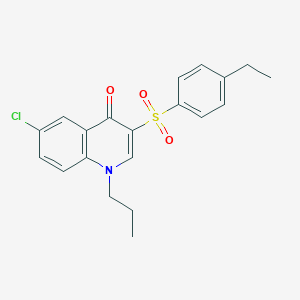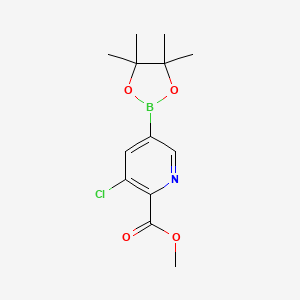
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” is a chemical compound . It contains a boronic acid derivative known as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as SHELXS and SHELXL . These methods involve solving the structure by direct methods and refining it using the full-matrix least-squares procedure on F2 for all data.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
The pharmacokinetic properties of Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate include:
These properties influence the compound’s bioavailability and distribution within the body.
Result of Action
Similar compounds have been known to influence various cellular processes and biochemical reactions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate in lab experiments is its ability to act as a key intermediate in the synthesis of various organic compounds. The compound is also relatively stable and non-toxic, which makes it a safe and reliable chemical for use in scientific research. However, one of the limitations of using this compound is its cost, as it can be relatively expensive to produce.
Orientations Futures
There are numerous potential future directions for the use of Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate in scientific research. One direction is the development of new pharmaceuticals and agrochemicals using this compound as a key intermediate. Another direction is the study of various biological processes using this compound, which could lead to new discoveries in the field of biochemistry. Additionally, the compound could be used in the development of new materials with unique properties, which could have numerous applications in various industries.
Méthodes De Synthèse
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate can be synthesized through several methods, including the reaction of nicotinic acid with boronic acid, followed by the addition of chlorinating agents. Another method involves the reaction of nicotinic acid with boron trifluoride etherate, followed by the addition of chlorinating agents. The compound can also be synthesized through the reaction of nicotinic acid with boron tribromide, followed by the addition of methyl chloroformate.
Applications De Recherche Scientifique
Methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has numerous potential applications in scientific research. The compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to its ability to act as a key intermediate in the production of various organic compounds. It is also used in the development of new materials and in the study of various biological processes.
Safety and Hazards
The safety and hazards of similar compounds have been reported. For example, Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .
Propriétés
IUPAC Name |
methyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(15)10(16-7-8)11(17)18-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKXJYRZMKWVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2946495.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)
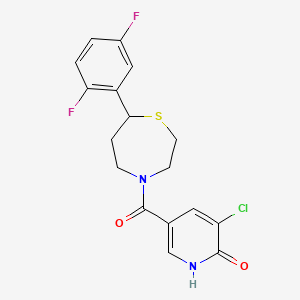



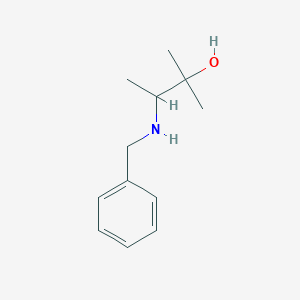
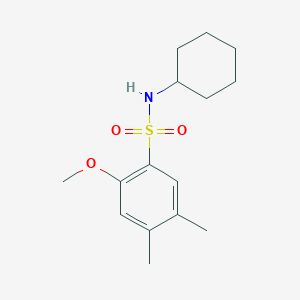
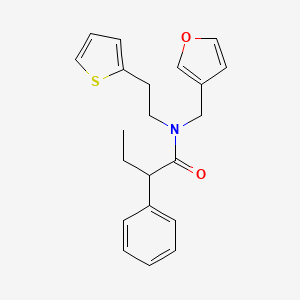
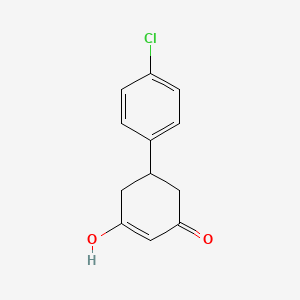
![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)
